4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Overview
Description
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It is a promising drug candidate for the treatment of cancer and other diseases.
Mechanism of Action
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide inhibits the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that regulates the activity of proteins by attaching the protein NEDD8 to them. This compound blocks this process, leading to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ligase (CRL) family of ubiquitin ligases. The activation of CRLs leads to the degradation of various proteins, including those involved in cell cycle regulation and DNA damage repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits DNA damage repair and angiogenesis, which are important processes for tumor growth and survival. This compound has been shown to have a broad spectrum of activity against various types of cancer cells, including those that are resistant to conventional chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide is its specificity for NAE, which reduces the risk of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound can be toxic to normal cells at high doses, which limits its use in clinical settings.
Future Directions
Future research on 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide will focus on several areas. First, further studies are needed to understand the molecular mechanisms underlying this compound's anticancer effects. Second, the development of this compound-based combination therapies with other anticancer agents is an area of active investigation. Third, the identification of biomarkers that predict response to this compound treatment will be important for patient selection. Finally, the optimization of this compound's pharmacokinetic properties and the development of more potent and selective NAE inhibitors will be important for its clinical translation.
Scientific Research Applications
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential in the treatment of other diseases such as viral infections and inflammatory disorders.
Properties
IUPAC Name |
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15-3-12-21(29-2)20(13-15)26-23(28)16-4-10-19(11-5-16)30-14-22(27)25-18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZDIJZPUPWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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